1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₄BrCl₂N₃ and a molecular weight of 315.04 g/mol . This compound is primarily used in research settings and has applications in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, as well as various oxidizing and reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds and as a building block for drug discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies involving molecular interactions and biological pathways.
Industrial Applications: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are often the subject of ongoing research and may not be fully elucidated .
Comparison with Similar Compounds
1-(3-Bromopyridin-4-yl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
4-Amino-3-bromopyridine: Another bromopyridine derivative used in organic synthesis.
4-Bromo-3-pyridinol: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of the bromopyridine and pyrrolidine moieties, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-3-1-9(8)13-4-2-7(11)6-13;;/h1,3,5,7H,2,4,6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUFWZQMLSMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=NC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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